molecular formula C13H16FN5O3S B2796705 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine CAS No. 2034296-77-8

2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine

Cat. No. B2796705
CAS RN: 2034296-77-8
M. Wt: 341.36
InChI Key: GJJNDECKXBCBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a useful research compound. Its molecular formula is C13H16FN5O3S and its molecular weight is 341.36. The purity is usually 95%.
BenchChem offers high-quality 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

This compound and its derivatives are explored for their role in pharmacophore design, specifically as kinase inhibitors. They are known to inhibit the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. The literature describes the design, synthesis, and activity studies of such inhibitors, highlighting the importance of the imidazole and pyrimidine scaffolds for selective inhibition. These inhibitors bind to the ATP pocket of p38 MAP kinase, replacing ATP and showing higher binding selectivity and potency due to specific structural features, such as the pyrimidine ring and pyridyl side chains, which occupy key hydrophobic pockets within the enzyme (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Chemical Inhibitors of Cytochrome P450 Isoforms

In addition to its role in kinase inhibition, derivatives of this compound are investigated for their ability to selectively inhibit certain cytochrome P450 (CYP) isoforms in human liver microsomes. This is critical for understanding drug-drug interactions, as CYP enzymes metabolize a wide range of drugs. The literature review indicates that specific derivatives can serve as potent and selective inhibitors for various CYP isoforms, which is essential for the in vitro assessment of potential drug interactions and for the development of safer drug candidates (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Environmental and Biomonitoring Applications

Research into the environmental fate, effects, and analytical methods for detecting and quantifying fluoroalkylether substances, including those related to the compound , is an emerging area. These studies aim to bridge knowledge gaps on the environmental and human health impacts of such compounds, comparing them with legacy per- and polyfluoroalkyl substances (PFAS). This includes developing analytical methodologies for their detection and quantification in environmental samples, providing insights into their persistence and toxicological profiles (Munoz, Liu, Duy, & Sauvé, 2019).

Pharmacogenetics and Personalised Medicine

The compound and its derivatives' relevance extends to pharmacogenetics, especially in understanding the genetic polymorphisms affecting drug metabolism and efficacy. This includes the study of dihydropyrimidine dehydrogenase (DPD) polymorphisms, which significantly impact the metabolism of fluoropyrimidines. Identifying these genetic variations can help personalize treatment regimens for cancer patients, improving therapeutic outcomes and minimizing toxicity (Del Re, Restante, Di Paolo, Crucitta, Rofi, & Danesi, 2017).

properties

IUPAC Name

2-[1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5O3S/c1-9-17-12(8-18(9)2)23(20,21)19-4-3-11(7-19)22-13-15-5-10(14)6-16-13/h5-6,8,11H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJNDECKXBCBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine

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